(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile

Description

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOYPLHXOYMVOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC#N)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201239701 |

Source

|

| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201239701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004643-52-0 |

Source

|

| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201239701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile (CAS 1004643-52-0): Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile, CAS 1004643-52-0, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] This document delineates the molecule's physicochemical properties, proposes a logical and robust synthetic pathway based on established chemical principles, and discusses its potential applications as a versatile synthetic intermediate. Safety and handling protocols are also detailed to ensure its proper use in a research environment. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this building block for the creation of novel, high-value molecules.

Introduction to the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] The pyrazole core is present in a wide array of therapeutic agents, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the H2-receptor agonist Betazole, demonstrating its broad pharmacological utility.[1]

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile emerges as a strategically functionalized building block. Its structure combines the proven pyrazole core with three key functional groups that enable diverse synthetic transformations:

-

A chloro group at the C4 position, which can be readily displaced or serve as a handle for transition-metal-catalyzed cross-coupling reactions.

-

Two methyl groups at the C3 and C5 positions, which enhance lipophilicity and can provide steric influence.

-

An N1-acetonitrile group , a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cyclization reactions.

This combination of features makes it a valuable intermediate for constructing complex molecular architectures in drug discovery and agrochemical synthesis programs.

Physicochemical and Structural Properties

The structural and chemical properties of a molecule are fundamental to understanding its reactivity and potential applications.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1004643-52-0 | |

| Molecular Formula | C₇H₈ClN₃ | [2] |

| Molecular Weight | 169.61 g/mol | [2] |

| Canonical SMILES | CC1=C(C(=NN1CC#N)C)Cl | |

| Hazard Class | Irritant | [2] |

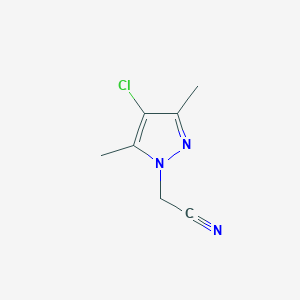

Chemical Structure

The molecule's structure is defined by a central pyrazole ring substituted at four positions.

Caption: Chemical structure of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile.

Synthesis and Mechanistic Insights

The proposed synthesis follows a three-step sequence:

-

Pyrazole Formation: Condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole.

-

Electrophilic Chlorination: Chlorination at the C4 position of the pyrazole ring.

-

N-Alkylation: Introduction of the acetonitrile moiety via alkylation of the pyrazole nitrogen.

Caption: Proposed three-step synthesis pathway for the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 3,5-Dimethylpyrazole

-

Rationale: This reaction is a classic Knorr cyclocondensation. Acetylacetone is chosen as the β-dicarbonyl precursor because its symmetrical structure directly yields the desired 3,5-dimethyl substitution pattern, avoiding regioisomeric mixtures.[4]

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydrazine hydrate (1.0 eq) dissolved in ethanol.

-

Slowly add acetylacetone (1.05 eq) to the solution at room temperature. The addition is often exothermic and may require cooling in an ice bath.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours.[5]

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

The resulting crude product can be purified by recrystallization or distillation to yield pure 3,5-dimethylpyrazole.

Step 2: Synthesis of 4-Chloro-3,5-dimethylpyrazole

-

Rationale: The C4 position of the pyrazole ring is electron-rich and sterically accessible, making it the most favorable site for electrophilic substitution. Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) are effective chlorinating agents for such systems.

-

Dissolve 3,5-dimethylpyrazole (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a flask protected from moisture.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.0 eq) in the same solvent dropwise. The reaction releases HCl gas and should be performed in a well-ventilated fume hood.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by carefully pouring it into a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude 4-chloro-3,5-dimethylpyrazole.

Step 3: Synthesis of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile

-

Rationale: The pyrazole ring contains a nucleophilic nitrogen atom (pKa ~2.5) that can be readily alkylated. A mild base is used to deprotonate the N-H, generating the pyrazolate anion, which then displaces the bromide from bromoacetonitrile in a standard Sₙ2 reaction.

-

Dissolve 4-chloro-3,5-dimethylpyrazole (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.[6]

-

Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Add bromoacetonitrile (1.1 eq) to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

-

After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel to afford the final product, (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile.

Anticipated Spectral Characterization

While experimental spectra for this specific compound are not widely published, its structure allows for the prediction of key signals that would be used for its characterization and confirmation.

| Technique | Expected Signals |

| ¹H NMR | - Two distinct singlets for the C3-CH₃ and C5-CH₃ protons (approx. δ 2.2-2.5 ppm).- A singlet for the N-CH₂-CN protons (approx. δ 5.0-5.3 ppm). |

| ¹³C NMR | - Signals for the two methyl carbons (approx. δ 10-15 ppm).- Signal for the methylene carbon (N-CH₂) (approx. δ 40-45 ppm).- Signal for the nitrile carbon (-C≡N) (approx. δ 115-120 ppm).- Signals for the three pyrazole ring carbons (C3, C4-Cl, C5) in the aromatic region (approx. δ 110-150 ppm). |

| IR Spectroscopy | - A sharp, medium-intensity absorption band for the nitrile (C≡N) stretch (approx. 2240-2260 cm⁻¹).- C-H stretching bands for alkyl groups (approx. 2850-3000 cm⁻¹).- C-Cl stretching band in the fingerprint region (approx. 600-800 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) showing a characteristic M/M+2 isotopic pattern of ~3:1, indicative of the presence of one chlorine atom. |

Safety, Handling, and Toxicology

Proper handling of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile is essential. The molecule combines the hazards of a chlorinated organic compound, a pyrazole, and an organic nitrile.

Hazard Identification

Based on data for structurally related compounds, the following hazards are anticipated[2][7]:

| Hazard Type | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[7] |

| Eye Irritation | H319 | Causes serious eye irritation.[7] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[7] |

The acetonitrile moiety is a known toxicophore. Organic nitriles can be metabolized in the body to release cyanide, which inhibits cellular respiration.[8] Therefore, exposure via inhalation, ingestion, or skin contact must be strictly avoided.

Safe Handling Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[9]

-

Ventilation: Handle this compound only in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly sealed.[7]

-

Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[7]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[7]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]

-

Applications in Research and Drug Development

The primary value of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile lies in its role as a versatile synthetic intermediate. Its functional handles provide multiple avenues for diversification to build libraries of novel compounds for biological screening.

Caption: Potential synthetic transformations of the title compound.

-

Modification at the C4-Position: The chloro group is a prime site for introducing molecular diversity. It can undergo various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of aryl, heteroaryl, or alkyl groups.

-

Transformation of the Acetonitrile Group: The nitrile is a highly versatile functional group. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key functional group for interacting with biological targets or for further amide coupling reactions. Alternatively, the nitrile can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to produce the primary amine, providing a site for further functionalization.

-

Use as a Core Scaffold: The entire molecule can serve as a rigid scaffold to which pharmacophoric elements are attached. Its physicochemical properties can be fine-tuned through modifications at its reactive sites to optimize absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates.[11]

Conclusion

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile (CAS 1004643-52-0) is a well-functionalized heterocyclic building block with significant potential in synthetic and medicinal chemistry. While detailed experimental data in the public domain is limited, its properties and reactivity can be reliably predicted from its structure and the established chemistry of pyrazoles. The proposed multi-step synthesis is efficient and based on fundamental organic reactions. The compound's strategic placement of chloro and acetonitrile functional groups makes it an ideal starting material for creating diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents and agrochemicals. Adherence to strict safety protocols is mandatory for its handling.

References

- Safety Data Sheet - CymitQuimica. (2024).

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

- Matrix Scientific. Product Page: (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile.

- Zhang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC.

-

PubChem. 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Kotaiah, S., et al. (2014). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLPYRIMIDINE. Hetero Letters, 4(3), 335-339.

-

El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

-

Patel, H. R., et al. (2014). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Retrieved from [Link]

-

Deng, X., & Mani, N. S. (2006). A Versatile and Practical Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 143. Retrieved from [Link]

-

Sharma, V., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

-

PubChem. Acetonitrile - Toxicology. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

-

Swamy, S. N., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Journals. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (4-CHLORO-3,5-DIMETHYL-PYRAZOL-1-YL)-ACETONITRILE | 1004643-52-0 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. tsijournals.com [tsijournals.com]

- 5. heteroletters.org [heteroletters.org]

- 6. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. carlroth.com [carlroth.com]

- 10. matrixscientific.com [matrixscientific.com]

- 11. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile

An In-depth Technical Guide to the

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile, a substituted pyrazole derivative of interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in numerous pharmaceuticals, and its functionalization is a key aspect of lead optimization. This document outlines a reliable two-step synthetic strategy, commencing with the formation and subsequent chlorination of the pyrazole ring, followed by N-alkylation to introduce the acetonitrile moiety. The narrative emphasizes the rationale behind procedural choices, detailed experimental protocols, characterization data, and a critical analysis of safety hazards associated with the required reagents.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction drug Sildenafil, and the anxiolytic Rimonabant.[1] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of a compound's physicochemical properties, metabolic stability, and target engagement.[2] The target molecule, (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile, combines this privileged core with a chloro-substituent, which can serve as a synthetic handle for further modifications via cross-coupling reactions, and an N-acetonitrile group, a common feature in bioactive molecules that can act as a hydrogen bond acceptor or a precursor to other functional groups.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach to (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile involves two primary disconnections. The first is the C-N bond between the pyrazole N1 nitrogen and the acetonitrile methylene carbon, pointing to an N-alkylation reaction as the final step. The precursors for this step are 4-Chloro-3,5-dimethyl-1H-pyrazole and a suitable two-carbon electrophile like chloroacetonitrile.

The second disconnection breaks the pyrazole ring itself, leading back to simple, readily available starting materials. The classic Knorr pyrazole synthesis provides a robust pathway, condensing a 1,3-dicarbonyl compound (acetylacetone) with a hydrazine source (hydrazine hydrate) to form the 3,5-dimethylpyrazole ring.[3] Subsequent chlorination at the C4 position, the most electron-rich carbon, yields the required pyrazole precursor.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Intermediate: 4-Chloro-3,5-dimethyl-1H-pyrazole

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

The synthesis begins with the well-established Knorr pyrazole synthesis.[3] Acetylacetone (pentane-2,4-dione) serves as the 1,3-dicarbonyl component. In the presence of an acid or base catalyst, or simply by heating, it undergoes a condensation reaction with hydrazine hydrate. The mechanism involves the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Ethanol is a common solvent for this transformation, facilitating a homogenous reaction mixture and easy work-up.

Step 2: Chlorination of 3,5-Dimethyl-1H-pyrazole

With the pyrazole core constructed, the next step is regioselective chlorination at the C4 position. The C4 carbon is the most susceptible to electrophilic attack due to the electron-donating nature of the two nitrogen atoms.[1] While various chlorinating agents can be used, electrosynthesis in an aqueous NaCl solution offers a green and efficient method, as demonstrated in the literature for pyrazole and its alkyl derivatives.[4] This method generates the electrophilic chlorine species in situ on a platinum anode. The yield for the chlorination of 3,5-dimethylpyrazole via this method has been reported to be as high as 92%.[4]

Core Synthesis: N-Alkylation to Yield the Final Product

The final step is the N-alkylation of 4-Chloro-3,5-dimethyl-1H-pyrazole with chloroacetonitrile. This reaction is a classic nucleophilic substitution (SN2) where the deprotonated pyrazole acts as the nucleophile.

Mechanism Rationale: The N-H proton of the pyrazole is weakly acidic and can be removed by a suitable base to generate the pyrazolide anion. This anion is a potent nucleophile that readily attacks the electrophilic methylene carbon of chloroacetonitrile, displacing the chloride leaving group. The choice of base and solvent is critical for success. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and is preferred for its low cost and ease of handling. A polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is ideal as it effectively solvates the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[5]

Caption: Mechanism of N-alkylation of pyrazole with chloroacetonitrile.

Detailed Experimental Protocols

Caution: These procedures involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

-

To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).

-

Slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise to the stirred solution. The addition is exothermic.

-

After the addition is complete, heat the mixture to reflux and maintain for 3 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

The resulting crude product can often be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Synthesis of 4-Chloro-3,5-dimethyl-1H-pyrazole

This protocol is adapted from the electrosynthesis method.[4]

-

Set up a diaphragm electrolysis cell with a platinum anode and a suitable cathode.

-

Charge the anodic compartment with a 4 M aqueous solution of sodium chloride (70 mL), chloroform (30 mL), and 3,5-dimethyl-1H-pyrazole (4.8 g, 0.05 mol).

-

Perform the electrolysis under galvanostatic conditions, passing a charge of approximately 2 F per mole of pyrazole.

-

After electrolysis, separate the organic (chloroform) layer. Extract the aqueous layer with additional chloroform (2 x 20 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or recrystallization.

Protocol 3:

-

To a 100 mL round-bottomed flask, add 4-Chloro-3,5-dimethyl-1H-pyrazole (1.31 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and acetonitrile (40 mL).

-

Stir the suspension vigorously at room temperature.

-

Add chloroacetonitrile (0.83 g, 11 mmol) dropwise to the mixture.[6]

-

Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction by TLC until the starting pyrazole is consumed.

-

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) to remove any remaining salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or recrystallization.

Characterization and Data Summary

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

| Compound | Formula | Mol. Weight | Appearance | Expected ¹H NMR Signals (δ, ppm) |

| 3,5-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | White solid | ~12.0 (br s, 1H, NH), ~5.8 (s, 1H, C4-H), ~2.2 (s, 6H, 2xCH₃) |

| 4-Chloro-3,5-dimethyl-1H-pyrazole | C₅H₇ClN₂ | 130.58 | White solid | ~12.5 (br s, 1H, NH), ~2.3 (s, 6H, 2xCH₃) |

| (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile | C₇H₈ClN₃ | 169.61[7] | Off-white solid | ~5.0 (s, 2H, CH₂CN), ~2.4 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃) |

Note: NMR shifts are approximate and depend on the solvent used.

Safety and Hazard Analysis

A rigorous adherence to safety protocols is mandatory due to the hazardous nature of several reagents used in this synthesis.

-

Hydrazine Hydrate : It is highly toxic, corrosive, and a suspected carcinogen.[8] It can cause severe burns on skin and eye contact and is harmful if inhaled or swallowed. Handle only in a fume hood with appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.

-

Chloroacetonitrile : This compound is very toxic by ingestion, inhalation, and skin absorption.[9][10] It is a lachrymator (causes tearing) and can cause serious or permanent injury.[6] When heated, it can release highly toxic fumes of hydrogen cyanide and hydrogen chloride.[9] Strict containment and use in a well-ventilated fume hood are essential.

-

Chlorinating Agents (e.g., POCl₃, SO₂Cl₂) : If alternative chlorination methods are used, these reagents are highly corrosive and react violently with water, releasing toxic fumes. They must be handled with extreme care.

All waste materials should be collected and disposed of according to institutional and local environmental regulations for hazardous chemical waste.

Conclusion

This guide details a robust and logical synthetic route for preparing (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile. The methodology relies on fundamental and well-documented organic reactions, including the Knorr pyrazole synthesis, electrophilic chlorination, and SN2-type N-alkylation. By providing a rationale for the chosen conditions and highlighting critical safety considerations, this document serves as a valuable resource for researchers aiming to synthesize this and structurally related compounds for applications in drug discovery and chemical biology.

References

[11] Kotaiah, S., et al. (2014). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. Hetero Letters, 4(3), 335-339. [12] Goud, T. M. K., et al. (2020). Exploring the Anti-Tubercular Potential of 2-(1H-Pyrazol-1-yl) Pyrimidine: Design, Synthesis, Biological Evaluation and Molecular Docking Studies. ResearchGate. [13] Deng, X., & Mani, N. S. (n.d.). A procedure for the synthesis of pyrazoles. Organic Syntheses. [5] BenchChem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. [14] Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332. [2] Faria, J. V., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(8), 1-38. [6] National Center for Biotechnology Information. (n.d.). Chloroacetonitrile. PubChem Compound Database. [1] Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [4] Al-Khrasani, M. M., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44, 1320-1324. [9] National Oceanic and Atmospheric Administration. (n.d.). Chloroacetonitrile. CAMEO Chemicals. International Agency for Research on Cancer. (1999). Chloroacetonitrile. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. [15] Abdelrazek, F. M., et al. (2006). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines. Zeitschrift für Naturforschung B, 61(4), 471-476. Saikia, L., et al. (2018). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro derivatives. Semantic Scholar. [16] Hoyt, J. M., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(22), 10103-10112. [8] Santa Cruz Biotechnology. (n.d.). Hydrazine Safety Data Sheet. [10] New Jersey Department of Health. (2003). Hazardous Substance Fact Sheet: Chloroacetonitrile. [17] SpectraBase. (n.d.). (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone. [18] Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [7] ChemicalBook. (n.d.). (4-CHLORO-3,5-DIMETHYL-PYRAZOL-1-YL)-ACETONITRILE. [19] Shreeve, J. M., et al. (2014). 4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds. Journal of Materials Chemistry A. [3] Swamy, S. N., et al. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. Trade Science Inc. Journals. [20] National Center for Biotechnology Information. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. PubChem Compound Database. [21] National Center for Biotechnology Information. (n.d.). 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile. PubChem Compound Database.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (4-CHLORO-3,5-DIMETHYL-PYRAZOL-1-YL)-ACETONITRILE | 1004643-52-0 [amp.chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. CHLOROACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. nj.gov [nj.gov]

- 11. heteroletters.org [heteroletters.org]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. jocpr.com [jocpr.com]

- 15. researchgate.net [researchgate.net]

- 16. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. rsc.org [rsc.org]

- 19. 4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 20. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O | CID 45081914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | C10H6ClN3 | CID 67170102 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile

Introduction

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents. The addition of a chloro group, dimethyl substituents, and an acetonitrile moiety introduces unique electronic and steric properties that can modulate biological activity. This technical guide provides a comprehensive overview of the essential characterization data and analytical methodologies for this compound, intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

The foundational step in the characterization of any novel compound is the elucidation of its molecular structure and a thorough understanding of its fundamental physicochemical properties.

Structure:

Figure 1: Chemical structure of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN₃ | Calculated |

| Molecular Weight | 169.61 g/mol | Calculated |

| CAS Number | 1004643-52-0 | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) (Predicted) | N/A |

Synthesis Pathway

While multiple synthetic routes to substituted pyrazoles exist, a common and effective method involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile, a plausible synthetic pathway is outlined below.

Figure 2: Plausible synthetic route for (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 3-chloro-2,4-pentanedione (1.0 eq) in a suitable solvent such as ethanol, add hydrazinoacetonitrile (1.0-1.2 eq).

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature, for instance, under reflux, for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel, to yield the pure (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0 | s | 2H | -CH₂-CN |

| ~2.4 | s | 3H | -CH₃ at C3 |

| ~2.3 | s | 3H | -CH₃ at C5 |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C3 |

| ~140 | C5 |

| ~115 | -CN |

| ~105 | C4 |

| ~40 | -CH₂-CN |

| ~12 | -CH₃ at C3 |

| ~10 | -CH₃ at C5 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 | Sharp, Medium-Strong | C≡N stretch of the nitrile group |

| ~2900-3000 | Medium | C-H stretching of methyl and methylene groups |

| ~1550-1600 | Medium | C=C and C=N stretching of the pyrazole ring |

| ~1000-1100 | Strong | C-Cl stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using a neat solid sample on a diamond ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum Data:

| m/z | Relative Intensity (%) | Assignment |

| 169 | ~33 | [M]⁺ (with ³⁵Cl) |

| 171 | ~11 | [M+2]⁺ (with ³⁷Cl) |

The presence of a chlorine atom is readily identified by the characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or electron impact (EI) are common ionization techniques.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular ion peak and fragmentation pattern, which aids in structural confirmation.

Conclusion

The comprehensive characterization of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile, a promising scaffold for drug discovery, relies on a synergistic application of synthetic chemistry and advanced analytical techniques. This guide has outlined a plausible synthetic route and detailed the expected outcomes from NMR, IR, and Mass Spectrometry analyses. The provided protocols and predicted data serve as a valuable resource for researchers engaged in the synthesis and characterization of this and related heterocyclic compounds, facilitating the advancement of medicinal chemistry and the development of novel therapeutic agents.

References

-

SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLPYRIMIDINE. Heteroletters. Available at: [Link]

-

Synthesis, conformational studies and NBO analysis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone. Journal of Molecular Structure. Available at: [Link]

-

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

-

Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its metal complexes. Chemical Review and Letters. Available at: [Link]

-

(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)methanol. PubChem. Available at: [Link]

Sources

NMR and mass spectrometry of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile

An In-Depth Technical Guide to the NMR and Mass Spectrometry of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile

Introduction

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a common motif in a wide array of pharmacologically active compounds. Precise structural elucidation of novel pyrazole derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile, offering a predictive framework for its characterization. As a Senior Application Scientist, the following sections are designed to not only present the data but also to explain the causality behind the expected spectral features, providing a robust, self-validating system for researchers in the field.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is essential for interpreting its spectral data. The structure and atom numbering scheme for (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile are presented below.

Caption: Molecular structure of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile with atom numbering.

¹H and ¹³C NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, we can deduce the precise connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: NMR Data Acquisition

For the acquisition of high-quality NMR spectra of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile, the following protocol is recommended:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.[1][2]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.[3]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile is expected to show three distinct signals. The rationale for the predicted chemical shifts and multiplicities is as follows:

-

-CH₂- (Methylene protons): These protons are adjacent to the pyrazole ring at the N1 position and to a cyano group. The electron-withdrawing nature of both the pyrazole ring and the nitrile group will deshield these protons, causing them to resonate at a relatively downfield chemical shift, predicted to be around 5.0-5.5 ppm. This will appear as a singlet as there are no adjacent protons to couple with.

-

-CH₃ (Methyl protons at C3): The methyl group at the C3 position of the pyrazole ring is expected to have a chemical shift in the range of 2.2-2.5 ppm. This will also be a singlet.

-

-CH₃ (Methyl protons at C5): The methyl group at the C5 position will have a similar chemical environment to the C3-methyl group and is also predicted to resonate in the 2.2-2.5 ppm range as a singlet. The exact chemical shifts of the two methyl groups may be slightly different due to the influence of the adjacent chloro and N-acetonitrile substituents.

Table 1: Predicted ¹H NMR Data for (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (N1-CH₂) | 5.2 | Singlet | 2H |

| -CH₃ (C3-CH₃) | 2.4 | Singlet | 3H |

| -CH₃ (C5-CH₃) | 2.3 | Singlet | 3H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each unique carbon atom in the molecule.

-

-CN (Nitrile carbon): The carbon of the cyano group is expected to appear in the range of 115-120 ppm.

-

-CH₂- (Methylene carbon): The methylene carbon, being attached to a nitrogen atom, will be found in the range of 40-50 ppm.

-

Pyrazole Ring Carbons (C3, C4, C5): The C3 and C5 carbons, being attached to nitrogen and methyl groups, are predicted to be in the 140-150 ppm region. The C4 carbon, bearing a chlorine atom, is expected to be more shielded and appear around 110-115 ppm.

-

-CH₃ (Methyl carbons): The two methyl carbons are expected to resonate in the aliphatic region, typically between 10-15 ppm.

Table 2: Predicted ¹³C NMR Data for (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CN | 117 |

| -CH₂- | 45 |

| C3 | 148 |

| C4 | 112 |

| C5 | 142 |

| C3-CH₃ | 13 |

| C5-CH₃ | 11 |

NMR Workflow Diagram

Caption: A generalized workflow for NMR analysis.

Mass Spectrometric Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

A standard approach for the mass spectrometric analysis of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile would be:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize Electron Ionization (EI) for a GC-MS setup or Electrospray Ionization (ESI) for an LC-MS setup. EI is a hard ionization technique that typically leads to extensive fragmentation, which is useful for structural elucidation.[4][5] ESI is a softer ionization method that is more likely to yield an intact molecular ion.

-

Mass Analysis: Use a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their m/z ratio.

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile (C₇H₈ClN₃) is approximately 169.61 g/mol . The mass spectrum is expected to show a molecular ion peak [M]⁺˙ at m/z 169 and an isotope peak [M+2]⁺˙ at m/z 171 with an intensity of about one-third of the [M]⁺˙ peak, which is characteristic of a molecule containing one chlorine atom.

The fragmentation of pyrazoles in EI-MS often involves the expulsion of small, stable molecules.[4][5][6] Key predicted fragmentation pathways for (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile are:

-

Loss of a chlorine atom: Cleavage of the C-Cl bond would result in a fragment at m/z 134.

-

Loss of the acetonitrile group: Cleavage of the N-CH₂CN bond would lead to a fragment at m/z 129.

-

Loss of a methyl radical: Expulsion of a methyl group would give a fragment at m/z 154.

-

Ring fragmentation: Pyrazole rings are known to fragment via the loss of HCN or N₂.[4][5] This could lead to various smaller fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile

| m/z | Proposed Fragment |

| 169/171 | [M]⁺˙ |

| 154/156 | [M - CH₃]⁺ |

| 134 | [M - Cl]⁺ |

| 129/131 | [M - CH₂CN]⁺ |

Mass Spectrometry Fragmentation Pathway Diagram

Caption: Predicted primary fragmentation pathways for (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile.

Conclusion

The combination of NMR and mass spectrometry provides a comprehensive and definitive characterization of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile. This guide has detailed the predicted ¹H and ¹³C NMR spectra, outlining the expected chemical shifts and multiplicities based on the molecule's structure. Furthermore, the anticipated mass spectrum and fragmentation patterns have been described, offering a clear roadmap for the identification and structural verification of this compound. The provided experimental protocols serve as a starting point for researchers, ensuring the acquisition of high-quality data. By understanding the principles behind these analytical techniques and their application to this specific molecule, scientists can confidently advance their research and development efforts.

References

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Semantic Scholar. (n.d.).

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.).

- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide - Benchchem. (n.d.).

- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.).

-

NMR Chemical Shifts of Common Solvents as Trace Impurities. (2016). Carl ROTH. Retrieved January 17, 2026, from [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. carlroth.com [carlroth.com]

- 3. chem.washington.edu [chem.washington.edu]

- 4. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

Physical and chemical properties of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended to serve as a technical resource, offering insights into its synthesis, characterization, and potential applications, grounded in established scientific principles.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide array of biological activities. Their versatile structure allows for fine-tuning of physicochemical properties to optimize drug-like characteristics. The subject of this guide, (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile, combines the privileged pyrazole scaffold with a reactive acetonitrile moiety and a strategically placed chlorine atom, making it a valuable intermediate for the synthesis of complex molecular architectures. Understanding its fundamental properties is paramount for its effective utilization in research and development.

Physicochemical Properties

Precise experimental data for (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile is not extensively reported in publicly available literature. The following table summarizes key identifiers and known properties.

| Property | Value | Source |

| IUPAC Name | 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile | N/A |

| CAS Number | 1004643-52-0 | [1] |

| Molecular Formula | C₇H₈ClN₃ | [1] |

| Molecular Weight | 169.61 g/mol | [1] |

| Appearance | Not explicitly reported; related compounds are solids. | [2] |

| Melting Point | Not experimentally determined in available literature. | |

| Boiling Point | Not experimentally determined in available literature. | |

| Solubility | Not experimentally determined; likely soluble in common organic solvents. |

Synthesis and Reactivity

The synthesis of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile typically involves the N-alkylation of the 4-chloro-3,5-dimethyl-1H-pyrazole precursor with a suitable two-carbon electrophile bearing a nitrile group.

Synthetic Pathway Overview

The logical synthetic route proceeds in two main stages: the formation of the pyrazole core followed by the introduction of the acetonitrile side chain.

Caption: Synthetic pathway for (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile.

Step-by-Step Synthesis Protocol

The following protocol is a representative procedure based on established methods for the synthesis of analogous pyrazole derivatives.[3][4]

Step 1: Synthesis of 3,5-Dimethylpyrazole

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetylacetone (1 equivalent) in ethanol.

-

Slowly add hydrazine hydrate (1 equivalent) to the solution at room temperature. An exothermic reaction is expected.

-

After the initial reaction subsides, heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield crude 3,5-dimethylpyrazole. Purification can be achieved by recrystallization or distillation.

Step 2: Synthesis of 4-Chloro-3,5-dimethyl-1H-pyrazole

-

Dissolve 3,5-dimethylpyrazole (1 equivalent) in a suitable solvent such as chloroform or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) (1 equivalent), portion-wise while maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Synthesis of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile

-

To a solution of 4-chloro-3,5-dimethyl-1H-pyrazole (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 equivalents).

-

Add chloroacetonitrile (1.1 equivalents) to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC.

-

Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to obtain the final product.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Caption: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups on the pyrazole ring, a singlet for the methylene protons of the acetonitrile group, and potentially a signal for the remaining proton on the pyrazole ring, though substitution at the 4-position removes this. The chemical shifts will be influenced by the electronic environment.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all seven carbon atoms in the molecule, including the two methyl carbons, the carbons of the pyrazole ring, the methylene carbon, and the nitrile carbon. The chemical shift of the carbon bearing the chlorine atom will be significantly affected.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 169.61 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, providing strong evidence for the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

A sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.

-

C-H stretching vibrations for the methyl and methylene groups in the 2850-3000 cm⁻¹ region.

-

C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.

Potential Applications in Drug Discovery

The structural motifs present in (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile suggest its utility as a versatile building block in medicinal chemistry. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further functionalization. The pyrazole core is a well-established pharmacophore in numerous approved drugs.[5] The chlorine atom can serve as a point for further modification through cross-coupling reactions or nucleophilic substitution, or it can be retained to modulate the electronic properties and metabolic stability of the final compound.

Safety and Handling

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile is classified as an irritant.[1] It may cause an allergic skin reaction and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile is a valuable heterocyclic intermediate with significant potential in synthetic and medicinal chemistry. This guide has outlined its key physicochemical properties, a plausible synthetic route, and the necessary analytical techniques for its characterization. Adherence to appropriate safety protocols is essential when working with this compound. Further research to fully elucidate its experimental properties and explore its applications is warranted.

References

-

Saini, et al. (n.d.). A Comprehensive Review on Synthesis and Pharmacological Activity of Pyrazole Derivatives. World Journal of Pharmaceutical Research. Retrieved January 17, 2026, from [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile. Retrieved January 17, 2026, from [Link]

-

Saad, E. F. (2008). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 22(5), 635-642. Retrieved January 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine. Retrieved January 17, 2026, from [Link]

-

Titi, A., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Journal of Molecular Structure, 1205, 127625. Retrieved January 17, 2026, from [Link]

-

Kotaiah, S., et al. (2014). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLPYRIMIDINE. Hetero Letters, 4(3), 335-339. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).

-

Journal of Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved January 17, 2026, from [Link]

-

RSC Publishing. (n.d.). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and H spin-lattice relaxation times. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved January 17, 2026, from [Link]

-

PubMed. (n.d.). N-Acetonitrile Functionalized Nitropyrazoles: Precursors to Insensitive Asymmetric N-Methylene-C Linked Azoles. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 1 in acetonitrile-d3. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Biological Activity Screening of Pyrazole Derivatives

Introduction: The Privileged Scaffold of Pyrazole in Modern Drug Discovery

Pyrazole derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their versatile chemical nature and broad spectrum of pharmacological activities.[1][2][3] These five-membered heterocyclic compounds are integral to numerous approved drugs and clinical candidates, demonstrating efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][4][5][6][7] Their success stems from the pyrazole ring's ability to engage in various non-covalent interactions with biological targets, serving as a versatile framework for designing potent and selective therapeutic agents.[8] This guide provides a comprehensive technical overview of the methodologies employed in the biological activity screening of novel pyrazole derivatives, offering field-proven insights for researchers in drug development.

Part 1: Strategic Design of a Screening Cascade

A successful screening campaign for pyrazole derivatives necessitates a logically tiered approach, or a "screening cascade," to efficiently identify and characterize promising lead compounds. This strategy progresses from broad, high-throughput primary screens to more specific and complex secondary and tertiary assays.

Primary Screening: Casting a Wide Net

The initial phase involves high-throughput screening (HTS) to rapidly assess a library of pyrazole derivatives against a specific biological target or phenotype. The choice of primary assay is dictated by the therapeutic area of interest. For instance, in an anticancer drug discovery program, a primary screen might involve a cytotoxicity assay against a panel of cancer cell lines.

Secondary and Confirmatory Assays: Validating the Hits

Hits identified in the primary screen are then subjected to secondary assays to confirm their activity and elucidate their mechanism of action. This stage often involves more sophisticated techniques, such as target-based enzymatic assays or biomarker analysis. For example, a compound showing cytotoxic activity in a primary screen might be further tested in a kinase inhibition assay if the intended target is a specific protein kinase.[9][10]

Tertiary Assays and Preclinical Profiling: The Path to a Candidate

Compounds that demonstrate robust and specific activity in secondary assays advance to tertiary screening and preclinical profiling. This phase includes comprehensive ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessments, in vivo efficacy studies in animal models, and detailed mechanistic studies.[11][12][13]

Part 2: Core Screening Methodologies in Practice

This section details the experimental protocols for key assays commonly employed in the biological activity screening of pyrazole derivatives.

Anticancer Activity Screening

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various cellular mechanisms, including cell cycle regulation, apoptosis, and angiogenesis.[1][14][15]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a primary measure of a compound's cytotoxic potential.[16][17]

Principle: Viable cells with active mitochondria contain dehydrogenase enzymes that cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[17]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Aspirate the old medium from the wells and add 100 µL of the treatment media to each well. Incubate for a further 24-72 hours.[17]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute the stock solution in serum-free medium to a working concentration of 0.5 mg/mL. Add 100 µL of the working MTT solution to each well and incubate for 4 hours at 37°C.[18][17]

-

Formazan Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[17][19]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Cytotoxicity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Derivative A | A549 (Lung) | 5.2 |

| Derivative B | MCF-7 (Breast) | 8.9 |

| Derivative C | HeLa (Cervical) | 3.1 |

Many pyrazole-based anticancer agents function as protein kinase inhibitors.[2][8][9][10] Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of cancer.[8]

Signaling Pathway: PI3K/AKT Pathway

Caption: PI3K/AKT signaling pathway and the inhibitory action of a pyrazole derivative.

Anti-inflammatory Activity Screening

The anti-inflammatory properties of many pyrazole derivatives, most notably celecoxib, are attributed to their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[20][21][22]

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[23][24][25][26][27]

Principle: The peroxidase activity of COX enzymes is measured colorimetrically by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[27]

Experimental Protocol: COX Inhibitor Screening Assay

-

Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8), heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes.[25]

-

Reaction Setup: In a 96-well plate, set up background, 100% initial activity, and inhibitor wells. Add assay buffer, heme, and the respective COX enzyme to the appropriate wells.[25]

-

Inhibitor Addition: Add the pyrazole derivatives at various concentrations to the inhibitor wells. Add the vehicle (e.g., DMSO) to the 100% initial activity and background wells. Incubate for 10 minutes at 37°C.[26]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells. Incubate for exactly two minutes at 37°C.[26]

-

Reaction Termination: Stop the reaction by adding a saturated stannous chloride solution.[26]

-

Absorbance Reading: Read the absorbance at 590 nm.[27]

-

Data Analysis: Calculate the percentage of COX inhibition for each compound and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.

Signaling Pathway: Arachidonic Acid Cascade

Caption: The role of COX enzymes in prostaglandin synthesis and selective inhibition by celecoxib.

Antimicrobial Activity Screening

Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[5][6][7][28][29][30]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Experimental Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 1.5 x 10^8 CFU/mL).[31]

-

Compound Dilution: Prepare serial two-fold dilutions of the pyrazole derivatives in a 96-well microtiter plate containing a suitable broth medium.[31]

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative D | 16 | 32 | 8 |

| Derivative E | 8 | 16 | 4 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 2 |

Part 3: Early Safety and Toxicity Profiling

Early assessment of a compound's safety profile is crucial to de-risk drug development programs.[32][33][34][35][36] In vitro toxicity assays and preliminary ADME profiling are integral components of this evaluation.[11][12][13][37][38]

In Vitro Toxicology

A panel of in vitro assays can provide initial insights into potential liabilities such as cytotoxicity, hepatotoxicity, and cardiotoxicity.[33][35]

Experimental Workflow: In Vitro Toxicity Screening

Caption: A streamlined workflow for the in vitro toxicity profiling of pyrazole derivatives.

Developmental Toxicity Screening using Zebrafish

The zebrafish (Danio rerio) model is an increasingly popular tool for early-stage developmental toxicity screening due to its genetic homology with humans, rapid development, and transparent embryos.[39][40][41]

Key Advantages of the Zebrafish Model:

-

High genetic similarity to humans, with approximately 84% of human disease-related genes having a zebrafish counterpart.[42]

-

Rapid embryonic development allows for the assessment of teratogenicity within a few days.[41]

-

Transparent embryos enable real-time visualization of organ development and any morphological defects.[41]

Experimental Protocol: Zebrafish Developmental Toxicity Assay

-

Embryo Collection and Staging: Collect newly fertilized zebrafish embryos and stage them.

-

Compound Exposure: Expose embryos at the blastula stage (around 6 hours post-fertilization) to various concentrations of the pyrazole derivatives in a multi-well plate.[42][39]

-

Phenotypic Assessment: Monitor embryo development over several days (up to 5 days post-fertilization) for a range of endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).[42][41]

-

Data Analysis: Determine the teratogenic index and the no-observed-effect concentration (NOEC).

Conclusion: A Data-Driven Approach to Pyrazole Drug Discovery

The biological activity screening of pyrazole derivatives is a multifaceted process that requires a strategic, data-driven approach. By employing a well-designed screening cascade that integrates primary, secondary, and early safety profiling assays, researchers can efficiently identify and advance promising lead compounds. The methodologies outlined in this guide provide a robust framework for unlocking the full therapeutic potential of this privileged chemical scaffold.

References

-

Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved from [Link]

-

Patel, M. (2023). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Celecoxib. (2024). In Wikipedia. Retrieved from [Link]

- Brannen, K. C., Panzica-Kelly, J. M., Charlap, J. H., & Augustine-Rauch, K. A. (2014). Zebrafish: A Powerful Alternative Model for Developmental Toxicity Testing. In Developmental Toxicology (pp. 1-14). Humana Press.

- Elfawal, S. M., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. International Journal of Molecular Sciences, 25(1), 123.

-

Zebrafish in Developmental Toxicity Screening for Pharmaceuticals. (2025). ZeClinics. Retrieved from [Link]

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

- Ton, C., Lin, Y., & Willett, C. (2006). Zebrafish as a model for developmental neurotoxicity testing.

-

Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. (2024). IT Medical Team. Retrieved from [Link]

- Lee, S., & Freeman, J. L. (2014). Zebrafish as a Model for Developmental Neurotoxicity Assessment: The Application of the Zebrafish in Defining the Effects of Arsenic, Methylmercury, or Lead on Early Neurodevelopment. International Journal of Environmental Research and Public Health, 11(12), 12534-12555.

-

What is the mechanism of Celecoxib?. (2024). Patsnap Synapse. Retrieved from [Link]

- Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330.

- Ali, S., et al. (2020). Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants. Plants, 9(10), 1347.

- Cetin, C. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 26(1), 1-2.

-

Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020). News-Medical.Net. Retrieved from [Link]

-

In Vitro Toxicity Test Services. (n.d.). Creative Biolabs. Retrieved from [Link]

-

In vitro toxicology nonclinical studies. (n.d.). Labcorp. Retrieved from [Link]

- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie, e2400470.

- Alam, M. S., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363.

- Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). OUCI. Retrieved from [Link]